molecular formula C12H16N2 B1414707 Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- CAS No. 928649-00-7

Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-

Cat. No.: B1414707
CAS No.: 928649-00-7
M. Wt: 188.27 g/mol
InChI Key: JOCMXJYQSOOYOJ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-: is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 4-[(2-methylpropyl)amino]methyl group

Properties

IUPAC Name

4-[(2-methylpropylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-10(2)8-14-9-12-5-3-11(7-13)4-6-12/h3-6,10,14H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCMXJYQSOOYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with benzonitrile and 2-methylpropylamine.

    Reaction: The reaction involves the nucleophilic substitution of the benzonitrile with 2-methylpropylamine in the presence of a suitable catalyst.

    Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The temperature is maintained around 60-80°C for several hours to ensure complete reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in various substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Reagents like halogens (Cl, Br) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The nitrile group can also participate in various chemical reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the 4-[(2-methylpropyl)amino]methyl substitution.

    4-Aminobenzonitrile: Similar structure but with an amino group directly attached to the benzene ring.

    4-(Dimethylamino)benzonitrile: Contains a dimethylamino group instead of the 2-methylpropylamino group.

Uniqueness

Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- is unique due to the presence of the 4-[(2-methylpropyl)amino]methyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Biological Activity

Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- (CAS Number: 928649-00-7) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesis methods, and relevant case studies, while highlighting its structural characteristics and potential applications.

Chemical Structure and Properties

Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- features a complex structure with an aromatic benzonitrile group linked to a central amine group through a methylene bridge. The amine group is further attached to a branched isobutyl group (2-methylpropyl). This unique structure may influence the compound's reactivity and biological properties.

Structural Formula:

C6H5CNCH2NHC(CH3)2\text{C}_6\text{H}_5\text{C}\equiv \text{N}-\text{CH}_2-\text{NH}-\text{C}(\text{CH}_3)_2

Antimicrobial Properties

Initial studies suggest that Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- exhibits antimicrobial activity . Compounds with similar structures have been shown to interact with various biological targets, which may indicate the potential for this compound to act as an antimicrobial agent. However, specific data on its efficacy and mechanisms of action remain limited.

Corrosion Inhibition

In addition to biological activity, this compound has been identified as an effective corrosion inhibitor for mild steel in acidic environments. It forms a protective film on metal surfaces when applied in a hydrochloric acid medium. Electrochemical measurements have demonstrated high inhibition efficiency, suggesting that it may also possess beneficial properties in industrial applications.

Synthesis Methods

The synthesis of Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- can be approached through several methods, including:

  • Grignard Reaction : Involves the reaction of benzonitrile with a Grignard reagent derived from 2-methylpropylamine.
  • Direct Amination : Utilizing various amination techniques to introduce the amino group into the benzonitrile framework.

Each method requires careful control of reaction conditions to ensure high yield and purity.

Study on Related Compounds

Research on arylaminomethylbenzonitriles indicates their potential to interact with biological targets such as receptors involved in cancer proliferation. For instance, compounds structurally related to Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- have been studied for their ability to modulate androgen receptors, suggesting a pathway for further investigation into this compound's therapeutic potential .

Toxicity Considerations

While specific toxicity data for Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- is not extensively documented, similar aryl nitriles are known to exhibit moderate toxicity. Therefore, handling precautions should be observed in laboratory settings.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-, it is useful to compare it with other related compounds:

Compound NameCAS NumberUnique Features
4-Aminobenzonitrile104-90-5Contains only an amino group at para position
4-(Aminomethyl)benzonitrile929-61-7Features an aminomethyl group instead
4-(Isopropylamino)benzonitrile440102-94-3Has an isopropyl group instead of methylpropyl

The presence of the branched (2-methylpropyl)amino group distinguishes this compound from its analogs, potentially influencing its biological activity and reactivity.

Conclusion and Future Directions

Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- presents intriguing possibilities in both biological and industrial applications. While preliminary findings suggest antimicrobial properties and effective corrosion inhibition, further research is essential to elucidate its specific biological effects and mechanisms of action. Future studies should focus on detailed pharmacological evaluations and toxicity assessments to establish safety profiles and therapeutic potentials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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